molecular formula C10H8ClNO3 B1404363 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride CAS No. 222986-72-3

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride

Cat. No.: B1404363
CAS No.: 222986-72-3
M. Wt: 225.63 g/mol
InChI Key: MOZMKYQFSDUTAZ-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H7NO3·HCl It is a derivative of furan and pyridine, two heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol or furfural.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated furan compound.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the furan ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like bromine and chlorinating agents like thionyl chloride.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the design of new drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyridine rings provide a unique structural framework that allows for specific interactions with biological macromolecules. The carboxylic acid group can form hydrogen bonds, enhancing the binding affinity to target proteins.

Comparison with Similar Compounds

    5-(Pyridin-3-yl)furan-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 3-position.

    5-(Pyridin-2-yl)furan-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 2-position.

    5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness:

  • The specific positioning of the pyridine ring at the 4-position in 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride provides unique electronic and steric properties.
  • The combination of furan and pyridine rings offers a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

5-pyridin-4-ylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZMKYQFSDUTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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